4-Bromo-5-chloropicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are substituted by bromine and chlorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the bromination and chlorination of picolinaldehyde using reagents such as bromine and chlorine in the presence of catalysts or under specific reaction conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Bromo-5-chloropicolinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloropicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Chloropicolinaldehyde (C6H4ClNO): Similar structure but lacks the bromine atom.
3-Bromo-5-chloropicolinaldehyde (C6H3BrClNO): Similar structure with different positions of halogen atoms.
5-Bromo-4-chloropicolinaldehyde (C6H3BrClNO): Isomer with bromine and chlorine atoms at different positions.
Uniqueness: 4-Bromo-5-chloropicolinaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and other similar compounds .
Properties
CAS No. |
1256790-51-8 |
---|---|
Molecular Formula |
C6H3BrClNO |
Molecular Weight |
220.45 g/mol |
IUPAC Name |
4-bromo-5-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H |
InChI Key |
CBTWGUQMNVUMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Br)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.